(7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol
Description
(7-Chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol is a benzoxazine derivative characterized by a six-membered heterocyclic ring containing oxygen and nitrogen atoms. Key structural features include:
- Chlorine substituent at position 7 of the benzoxazine core.
- Hydroxymethyl group (-CH2OH) at position 2.
- Molecular formula: C9H10ClNO2 (molecular weight: 199.64 g/mol).
Properties
IUPAC Name |
(7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-6-1-2-8-9(3-6)13-5-7(4-12)11-8/h1-3,7,11-12H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFSLCCUEFTLMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(O1)C=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chlorophenol with formaldehyde in the presence of an acid catalyst to form the benzoxazine ring. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
Ethyl 4-Benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7b)
- Key differences : Chlorine at position 6 (vs. 7 in the target compound), ethyl carboxylate at position 2, and a benzyl group at position 3.
Methyl 7-Chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Functional Group Variations
5-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Key differences: Amino group at position 5, methyl group at position 4, and a ketone at position 3.
- Impact: The amino group enhances hydrogen-bonding capacity, while the ketone reduces solubility compared to the hydroxymethyl group .
(Z)-3-Methoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazin-2-one
- Key differences : Methoxycarbonylmethylene group at position 3 and a ketone at position 2.
Heterocyclic Ring Modifications
7-Chloro-3,4-dihydro-2H-1,4-benzoxazepine-5-thione
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Anti-Proliferative Activity : Benzoxazine derivatives with substituents like methoxy or aryl groups (e.g., compounds 13c–e in ) have shown anti-proliferative effects, suggesting the target compound’s hydroxymethyl group could enhance interactions with cellular targets .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for similar benzoxazines, such as cyclization of chlorinated precursors (e.g., hydrobromic acid-mediated cyclization in ) .
- Physicochemical Properties : The hydroxymethyl group improves aqueous solubility compared to esters or ketones, making it advantageous for drug design .
Biological Activity
(7-Chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H10ClNO2
- Molecular Weight : 187.63 g/mol
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 2-amino-4-chlorophenol with formaldehyde in the presence of an acid catalyst.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity.
Table 1: Antimicrobial Activity Against Various Strains
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth in breast cancer (MCF7) and lung cancer (A549) cell lines:
| Concentration (µM) | MCF7 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 25 | 60 | 70 |
| 50 | 30 | 40 |
These results indicate a promising potential for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity and lead to various biological outcomes .
Comparison with Similar Compounds
The biological activity of this compound can be compared to related compounds within the benzoxazine family:
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| (7-Chloro-3,4-dihydro-2H-benzoxazin) | Moderate | Low |
| (7-Fluoro-3,4-dihydro-2H-benzoxazin) | High | Moderate |
| (7-Chloro-Benzo[b][1,4]oxazine) | Low | High |
This comparison highlights the unique properties of (7-chloro-3,4-dihydro-2H-benzoxazin) methanol in terms of its antimicrobial potency and anticancer potential .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize (7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol?
- Methodology : The compound can be synthesized via demethylation of methyl-protected precursors using boron tribromide (BBr₃) in dichloromethane (DCM). For example, methyl ether groups on the benzoxazine core are cleaved under controlled conditions (0°C, 12 hours), followed by quenching with saturated sodium bicarbonate and purification via flash chromatography (DCM/methanol) . Alternative routes involve cyclization of 2-aminophenol derivatives with halogenated alcohols (e.g., 2-bromoethanol) under basic conditions, as seen in analogous benzoxazine syntheses .
Q. How is the structural identity of this compound confirmed?
- Methodology : Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly the methanol (-CH₂OH) and benzoxazine ring signals.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks).
- IR Spectroscopy : Identifies hydroxyl (-OH) and aromatic stretching vibrations.
Data cross-referenced with computational models (e.g., InChI codes) ensures accuracy .
Q. What purification techniques are effective for isolating this compound?
- Methodology : Flash chromatography (DCM/methanol gradients) is standard for post-synthesis purification. Recrystallization from ethanol or ethyl acetate may improve purity for crystalline derivatives. Purity is assessed via HPLC or TLC with UV/fluorescence detection .
Advanced Research Questions
Q. How can regioselective functionalization of the benzoxazine core be optimized for derivatives like this compound?
- Methodology : Regioselectivity is controlled by steric/electronic factors. For formylation, Vilsmeier-Haack conditions (POCl₃/DMF) selectively target the 7-position of N-benzyl derivatives. Substituent effects (e.g., chloro groups) direct electrophilic attacks; computational modeling (DFT) predicts reactive sites. Experimental validation via NOESY NMR or X-ray crystallography confirms regiochemistry .
Q. What strategies resolve contradictions in biological activity data for benzoxazine derivatives?
- Methodology : Discrepancies in anti-proliferative or receptor-binding assays may arise from:
- Substituent variability : Electron-withdrawing groups (e.g., -Cl) enhance stability but may reduce solubility.
- Assay conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) or incubation times affect IC₅₀ values.
Use standardized protocols (e.g., MTT assays at 48 hours) and multivariate statistical analysis (ANOVA) to isolate variables .
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
- Methodology :
Q. What mechanistic insights explain the anti-proliferative activity of this compound derivatives?
- Methodology : Transcriptomic/proteomic profiling (RNA-seq, Western blot) identifies target pathways (e.g., apoptosis via caspase-3 activation). Molecular docking studies (AutoDock Vina) predict interactions with kinases (e.g., EGFR) or DNA topoisomerases. Validate hypotheses with knock-out cell lines or competitive inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
